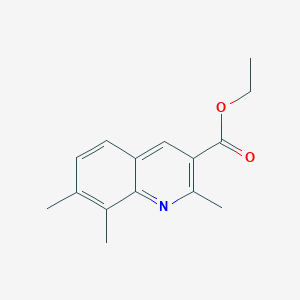

Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Description

Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS 892874-89-4) is a quinoline derivative characterized by a carboxylate ester group at position 3 and methyl substituents at positions 2, 7, and 8 of the quinoline ring. It is commercially available in quantities of 500 mg ($149.00) and 1 g ($237.00) with 95% purity, as noted by Santa Cruz Biotechnology . The compound is synthesized via multicomponent reactions involving diketones, aromatic aldehydes, and ammonium salts under solvent-free conditions, followed by recrystallization in ethanol .

Properties

IUPAC Name |

ethyl 2,7,8-trimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-6-9(2)10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUXLFRXMAMRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588904 | |

| Record name | Ethyl 2,7,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-89-4 | |

| Record name | Ethyl 2,7,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 892874-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate typically involves the reaction of quinoline derivatives with ethyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2,7,8-trimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 2,7,8-trimethylquinoline-3-carboxylate has been studied for its potential biological activities:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which may help in reducing oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Therapeutic Applications

The unique properties of this compound have led to investigations into its therapeutic potential:

- Cancer Research : Its ability to inhibit certain cancer cell lines has been explored, positioning it as a potential lead compound in anticancer drug development.

- Neurological Disorders : Studies are ongoing to evaluate its neuroprotective effects and possible applications in treating neurodegenerative diseases.

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a significant reduction in free radical activity compared to control groups.

- Antimicrobial Effectiveness : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations, suggesting its utility as an antimicrobial agent.

- Anti-inflammatory Research : A recent investigation assessed the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked decrease in pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of Ethyl 2,7,8-trimethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxylate Derivatives

Structural and Functional Group Variations

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| Ethyl 2,7,8-trimethylquinoline-3-carboxylate | 892874-89-4 | 2-, 7-, 8-methyl | Carboxylate ester (C3) |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | 8-bromo, 4-hydroxy | Bromine, hydroxyl, ester |

| Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | 71083-18-6 | 7-CF₃ | Trifluoromethyl, ester |

| Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 800412-52-6 | 7,8-dimethoxy, 2-oxo | Methoxy, ketone, ester |

| Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate | - | 6,7,8-F, 1-methylamino, 4-oxo | Fluoro, amine, ketone, ester |

| Ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate | 1242260-65-6 | 4-amino, 7,8-Cl | Chloro, amine, ester |

Physical and Chemical Properties

Substituents significantly influence physical properties such as solubility, boiling point, and acidity:

Table 2: Physical Properties of Selected Analogs

- Trifluoromethyl Derivatives: Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-18-6) exhibits enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry .

- Bromo and Hydroxy Derivatives: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) may serve as a precursor for cross-coupling reactions due to the bromine atom .

Biological Activity

Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETMC) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of ETMC, supported by various research findings and case studies.

Chemical Structure and Properties

ETMC has the molecular formula and a molecular weight of 243.3 g/mol. Its structure features a quinoline backbone with three methyl groups at positions 2, 7, and 8, which contribute to its unique chemical properties and biological activities. The ethyl ester functional group at position 3 enhances its solubility and reactivity in biological systems .

The mechanism of action of ETMC involves interactions with various molecular targets:

- Molecular Targets : ETMC can modulate the activity of enzymes, receptors, and other proteins. This modulation affects several biological pathways including cell signaling, metabolism, and oxidative stress response.

- Pathways : The specific pathways influenced by ETMC vary depending on the biological context but commonly include those associated with anti-inflammatory responses and antioxidant activities.

Biological Activities

ETMC exhibits several notable biological activities:

- Antioxidant Activity : Studies have demonstrated that ETMC possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Research indicates that ETMC may inhibit inflammatory mediators, thereby reducing inflammation in various biological systems. This effect is beneficial in conditions characterized by chronic inflammation .

- Antimicrobial Properties : ETMC has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities of ETMC

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces ROS levels in vitro | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Exhibits inhibitory effects on bacterial growth |

Research Findings

- Antioxidant Studies : In vitro assays demonstrated that ETMC effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inflammation Models : In animal models of inflammation, administration of ETMC led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

- Microbial Inhibition : A study evaluating the antimicrobial efficacy of ETMC found it to exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its use as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing ethyl quinoline-3-carboxylate derivatives, and how is site-selectivity achieved?

Ethyl quinoline-3-carboxylate derivatives are typically synthesized via nucleophilic addition and cyclocondensation reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides react with 7,8-diaminoquinoline precursors in ethanol/triethylamine to form tricyclic pyrido[2,3-f]quinoxaline systems . Site-selectivity is controlled by steric and electronic factors of substituents, with spectral data (IR, NMR, MS) used to confirm regiochemistry .

Q. How is structural characterization of ethyl quinoline-3-carboxylate derivatives performed?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was characterized using triclinic crystal systems (space group P1) with bond angles and torsion angles calculated from diffraction data . Complementary techniques like / NMR and high-resolution mass spectrometry validate purity and functional groups .

Q. What are the primary biological applications of quinoline-3-carboxylate derivatives?

These derivatives exhibit antimicrobial, antitumor, and receptor-binding properties. For instance, fluoroquinolone analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are intermediates for antibiotics like ciprofloxacin, with moderate activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in quinoline cyclocondensation?

Solvent polarity and base strength critically influence cyclization efficiency. Ethanol/triethylamine systems promote nucleophilic attack in α-acetyl-N-arylhydrazonoyl chloride reactions, achieving >70% yields . Microwave-assisted synthesis or ionic liquid solvents may further reduce reaction times .

Q. What computational methods are used to predict the bioactivity of quinoline-3-carboxylate derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antibacterial potency. Molecular docking studies against Mycobacterium tuberculosis enoyl-ACP reductase or DNA gyrase reveal binding affinities .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR splitting patterns or IR carbonyl stretches may arise from tautomerism or crystal packing. For example, keto-enol tautomerism in 4-hydroxyquinoline derivatives requires variable-temperature NMR or X-ray analysis to confirm dominant forms .

Q. What strategies mitigate hazards during handling of quinoline-3-carboxylate intermediates?

Despite limited GHS classification, derivatives with nitro or fluoro groups require PPE (gloves, goggles) and fume hoods. Ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate, for instance, mandates strict protocols for skin/eye contact and inhalation risks .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.